molecular formula C12H12N2O10 B8003754 Disuccinimidyl tartarate

Disuccinimidyl tartarate

Cat. No. B8003754
M. Wt: 344.23 g/mol
InChI Key: NXVYSVARUKNFNF-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disuccinimidyl tartarate (DST) is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide (NHS) ester groups . It is commonly used for conjugating radiolabeled ligands to cell surface receptors . DST is lipophilic, membrane-permeable, and does not possess a charged group, which makes it useful for intracellular and intramembrane protein conjugation .


Synthesis Analysis

DST is prepared by reacting with primary amines, leading to amide bond formation . It must first be dissolved in an organic solvent, such as DMSO or DMF, then added to the aqueous reaction mixture .


Molecular Structure Analysis

The molecular formula of DST is C12H12N2O10 . The molecular weight is 344.23 g/mol . The InChI string is InChI=1S/C12H12N2O10/c15-5-1-2-6 (16)13 (5)23-11 (21)9 (19)10 (20)12 (22)24-14-7 (17)3-4-8 (14)18/h9-10,19-20H,1-4H2 .


Chemical Reactions Analysis

DST reacts specifically with primary amines . The reaction proceeds efficiently in pH 7-9 buffers to form stable amide bonds and results in the release of N-hydroxysuccinimide .


Physical And Chemical Properties Analysis

DST is a powder with a molecular weight of 344.24 g/mol . It is soluble in DMSO or DMF . The storage temperature is 2-8°C .

Scientific Research Applications

  • Cross-linking in Complex III of Beef Heart Mitochondria : DST was used to examine near-neighbor relationships of polypeptides in ubiquinone cytochrome c reductase (complex III) from beef heart mitochondria, revealing several cross-linked products (Smith et al., 1978).

  • Tissue Adhesive Applications : DST, combined with cholesteryl group-modified gelatin, was evaluated for its bonding strength and biocompatibility as a novel tissue adhesive. The adhesive showed superior bonding strength and biocompatibility compared to commercial aldehyde-based adhesives (Matsuda et al., 2012).

  • Structural Restoration in Sodium-Glucose Cotransporters : In a study on pig-renal sodium-glucose cotransporters, DST was used to restore the structure of a low-affinity phlorizin-binding protein after papain treatment (Giudicelli et al., 1998).

  • Biodegradable Adhesives : DST was utilized in the creation of biodegradable solid-liquid type adhesives, showing significant bonding strength and potential for medical applications (Taguchi et al., 2009).

  • Influence on Gas-phase Dissociation of Crosslinked Peptides : A study investigated the influence of DST on the MS/MS dissociation pattern of crosslinked peptides, contributing to improvements in the automated interpretation of crosslinked peptide MS/MS data (Gaucher et al., 2006).

  • Labeling and Characterizing Endothelin Receptor : DST was used in affinity labeling of endothelin receptor on chick cardiac membranes, aiding in the characterization of the endothelin-endothelin-receptor complex (Miyazaki et al., 1990).

Mechanism of Action

DST crosslinks proteins by reacting with amino groups, leading to amide bond formation . It is commonly used for conjugating radiolabeled ligands to cell surface receptors .

Safety and Hazards

DST is sensitive to moisture . The vial is packaged in a resealable bag with a desiccant to reduce exposure to moisture . After cold storage, the vial should be equilibrated to room temperature before opening to reduce condensation inside the vial .

Future Directions

DST has potential use in clinical applications . It possesses excellent biocompatibility as well as high bonding/peeling strength . Therefore, it may be effective in enforcement of bonding of avascular zone tear of the meniscus .

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYSVARUKNFNF-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211120
Record name Disuccinimidyl tartarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disuccinimidyl tartarate

CAS RN

62069-75-4, 77658-91-4
Record name Disuccinimidyl tartarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disuccinimidyl tartarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disuccinimidyl tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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